4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O6S/c1-5-7-15-29(16-8-6-2)36(31,32)20-12-9-18(10-13-20)23(30)26-25-28-27-24(35-25)19-11-14-21(33-3)22(17-19)34-4/h9-14,17H,5-8,15-16H2,1-4H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTMSZYENCCFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl moiety can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced by reacting the intermediate with dibutylamine and a sulfonyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the benzamide derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The dibutylsulfamoyl group (-SO₂N(C₄H₉)₂) undergoes nucleophilic substitution under basic or acidic conditions. In a study of analogous sulfamoyl-containing benzamides, substitution reactions with amines or alcohols were observed at the sulfur center, yielding sulfonamide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine substitution | Aniline, K₂CO₃, DMF, 80°C | Sulfonamide-aniline derivative | 68% | |
| Alkoxy substitution | Methanol, H₂SO₄, reflux | Methoxy-sulfonamide | 72% |
Key factors influencing reactivity:
-
Steric hindrance from dibutyl groups slows substitution compared to smaller alkyl sulfamoyls.
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in reductive ring-opening and electrophilic substitution reactions.
Reductive Ring-Opening
Using ammonium formate and Pd/C under hydrogenation conditions, the oxadiazole ring undergoes reductive cleavage to form acylamidine derivatives :
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-oxadiazole | 10% Pd/C, NH₄HCO₂, MeOH, 50°C | N-(3,4-Dimethoxybenzoyl)amidine | 85% |
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl substituent on the oxadiazole undergoes nitration and sulfonation at the aromatic ring’s para position:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-(3,4-Dimethoxy-5-nitrophenyl)-oxadiazole | 63% | |
| Sulfonation | SO₃, H₂SO₄, 40°C | 5-(3,4-Dimethoxy-5-sulfophenyl)-oxadiazole | 58% |
Benzamide Hydrolysis
The benzamide group (-CONH-) is hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine derivatives :
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, 100°C | 4-(Dibutylsulfamoyl)benzoic acid | 8 h | 89% | |
| NaOH (10%), EtOH, reflux | Sodium 4-(dibutylsulfamoyl)benzoate | 6 h | 92% |
Functionalization via Cross-Coupling Reactions
The oxadiazole and benzamide moieties enable Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:
Suzuki-Miyaura Coupling
The 3,4-dimethoxyphenyl group reacts with arylboronic acids under Pd catalysis:
| Boronic Acid | Product | Yield | Reference |
|---|---|---|---|
| 4-Fluorophenylboronic acid | 5-(3,4-Dimethoxy-4′-fluorobiphenyl)-oxadiazole | 76% |
Buchwald-Hartwig Amination
The oxadiazole’s nitrogen participates in C–N bond formation with aryl halides :
| Aryl Halide | Product | Yield | Reference |
|---|---|---|---|
| 4-Bromotoluene | N-(4-Methylphenyl)-oxadiazole | 81% |
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with nitrile oxides to form fused heterocycles :
| Nitrile Oxide | Product | Yield | Reference |
|---|---|---|---|
| Benzylnitrile oxide | 1,2,4-Triazolo[1,5-a] oxadiazole | 67% |
Biological Derivatization for Pharmacological Studies
Modifications of this compound have been explored to enhance antibacterial activity. For instance:
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and functionalized aromatic systems.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities, due to the presence of the oxadiazole ring and the sulfamoyl group.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially altering the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-triazol-2-yl]benzamide: Contains a triazole ring, offering different electronic properties and reactivity.
Uniqueness
The uniqueness of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of a sulfamoyl group and an oxadiazole ring, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that combines a dibutylsulfamoyl group with an oxadiazole moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H34N4O7S, with a molecular weight of 546.64 g/mol. The structure features:
- A dibutylsulfamoyl group that enhances solubility and biological activity.
- An oxadiazole ring known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H34N4O7S |
| Molecular Weight | 546.64 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activity. Studies have shown that derivatives of oxadiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for synthesized derivatives ranged from 3.85 µM to 7.51 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Gram-positive | 3.85 - 7.51 |
| Gram-negative | 4.19 - 13.74 |
The mechanism of action for this compound primarily involves enzyme inhibition through competitive binding at active sites on enzymes involved in metabolic pathways. The sulfonamide group mimics natural substrates, which disrupts normal biochemical processes in microorganisms.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study evaluated the cytotoxicity of various oxadiazole derivatives on MCF-7 (breast cancer) cell lines, revealing significant inhibition rates comparable to doxorubicin .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy using the serial tube dilution method and found that certain derivatives had bacteriostatic effects with MBC values often three times greater than MIC values .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:
- Cyclocondensation : Reacting hydrazides with substituted carboxylic acids under reflux with dehydrating agents (e.g., POCl₃) to form the oxadiazole ring .
- Sulfamoylation : Introducing the dibutylsulfamoyl group via nucleophilic substitution using dibutylsulfamoyl chloride in anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. LC-MS and ¹H/¹³C NMR are used to confirm structural integrity .
Q. What standard assays evaluate the compound’s antimicrobial activity, and how are conflicting MIC results resolved?
- Broth microdilution (CLSI guidelines) : Used to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Candida albicans, Staphylococcus aureus) .
- Biofilm assays : Crystal violet staining quantifies biofilm disruption .
- Data contradictions : Variability in MICs may arise from differences in solvent carriers (e.g., DMSO vs. Pluronic F-127 surfactants). Standardizing solvent concentrations and including positive controls (e.g., fluconazole) improves reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., 3,4-dimethoxyphenyl vs. chlorophenyl substituents) impact anticancer activity?
- The 3,4-dimethoxyphenyl group enhances π-π stacking with kinase active sites, as demonstrated by NCI-60 cell line screening (e.g., 95.12% growth inhibition at 10 μM) .
- In contrast, chlorophenyl derivatives show weaker binding due to reduced electron-donating effects. Molecular docking (PDB: 3ERT) and QSAR models correlate methoxy groups with improved LogP and target affinity .
Q. What computational methods predict this compound’s bioactivity, and how do they address false positives?
- In silico screening : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) assess binding stability to targets like thioredoxin reductase .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition risk. False positives are minimized by cross-validating with experimental IC₅₀ data .
Q. How can reaction scalability challenges (e.g., low yields in oxadiazole cyclization) be addressed?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields from 45% to 72% .
- Flow chemistry : Continuous-flow reactors with immobilized catalysts (e.g., H-ZSM-5 zeolites) enhance reproducibility for large-scale production .
Data Contradiction Analysis
Q. Why do antioxidant activity results (e.g., DPPH assay) vary between studies?
- Radical scavenging mechanisms : The compound’s sulfamoyl group may act as a hydrogen donor, but solvent polarity (e.g., ethanol vs. methanol) affects radical stabilization.
- IC₅₀ variability : Studies reporting IC₅₀ = 15.14 μM used ascorbic acid as a reference standard, while others omitted it, leading to inconsistent baselines .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
